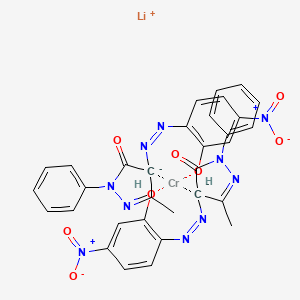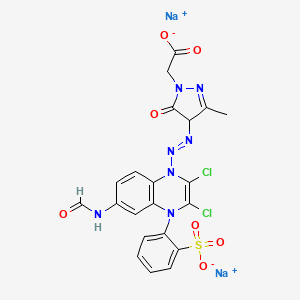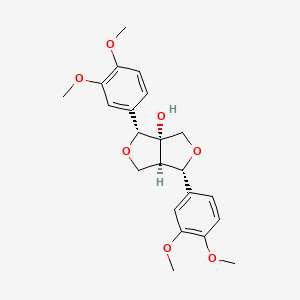
Isogmelinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isogmelinol is a lignan, a type of natural compound found in plants. It is structurally related to other lignans such as gmelinol and neogmelinol. These compounds are known for their unique structural characteristics and potential biological activities, including antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isogmelinol typically involves several key steps. One common method is the asymmetric interrupted Feist-Benary reaction, which allows for the stereoselective formation of the compound . Another approach involves the radical annulation route, which has been used to synthesize both this compound and related compounds like paulownin .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity. Detailed industrial methods are not widely published, but they likely follow principles of green chemistry to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Isogmelinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying lignan synthesis and reactivity.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: Its unique structural properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of isogmelinol involves its interaction with specific molecular targets. For example, its antifungal activity is believed to result from its ability to disrupt fungal cell membranes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Isogmelinol is structurally similar to other lignans such as gmelinol and neogmelinol. it has unique features that distinguish it from these compounds:
Gmelinol: Shares a similar core structure but differs in the arrangement of functional groups.
Neogmelinol: A stereoisomer of this compound, meaning it has the same molecular formula but a different spatial arrangement of atoms.
These differences in structure can lead to variations in biological activity and chemical reactivity, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
597-01-3 |
|---|---|
Fórmula molecular |
C22H26O7 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(3R,3aS,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H26O7/c1-24-16-7-5-13(9-18(16)26-3)20-15-11-28-21(22(15,23)12-29-20)14-6-8-17(25-2)19(10-14)27-4/h5-10,15,20-21,23H,11-12H2,1-4H3/t15-,20-,21-,22-/m1/s1 |
Clave InChI |
MEIWPHMJWJAVIY-FPHUIIFBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


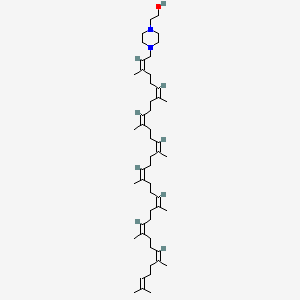
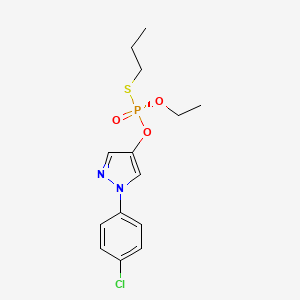

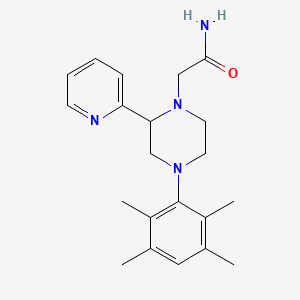
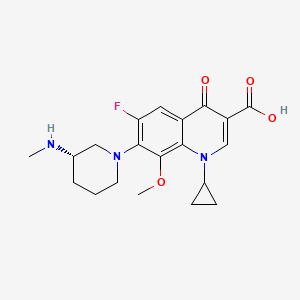
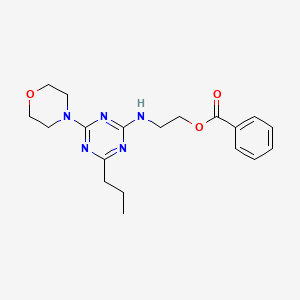
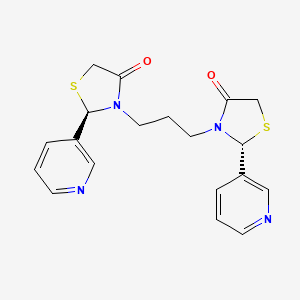

![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

